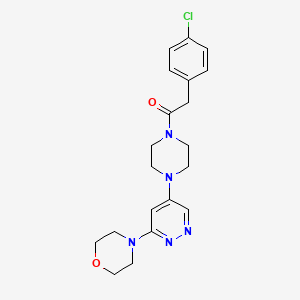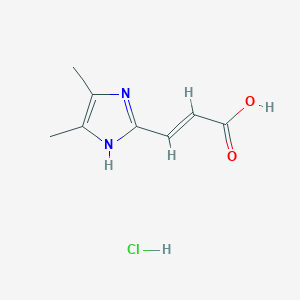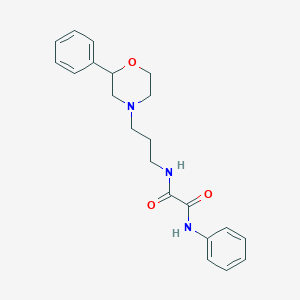
N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, commonly known as PPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. This compound belongs to the class of oxalamide derivatives and has a molecular formula of C25H29N3O2.
Scientific Research Applications
Synthetic Chemistry Applications
- Novel Synthetic Approaches : A study presented a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of oxalamides in the development of anthranilic acid derivatives and their synthetic versatility (Mamedov et al., 2016).
Materials Science Applications
- Enhancing Polymer Crystallization : In the context of materials science, oxalamide derivatives have been utilized to modulate the crystallization behavior of polymers. For instance, the study by Shen et al. (2016) revealed that oxalamide derivatives can serve as soluble-type nucleators to significantly promote the crystallization process in poly(l-lactic acid) (PLLA) matrices, highlighting their utility in improving polymer processing and material properties (Shen et al., 2016).
Medicinal Chemistry Applications
- Antitumor Agents : A distinct area of application is in the development of antitumor agents. For example, CPENSpm, a polyamine analogue containing oxalamide structure, has been identified as a novel class of antitumor agents that demonstrates phenotype-specific cytotoxic activity, potentially through the induction of programmed cell death (PCD) (Ha et al., 1997).
- HIV-1 Entry Inhibitors : Furthermore, N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs have been discovered as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4, showcasing the potential of oxalamide derivatives in the development of novel therapeutic agents for infectious diseases (Zhao et al., 2005).
properties
IUPAC Name |
N'-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMBEHJFQPBPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)

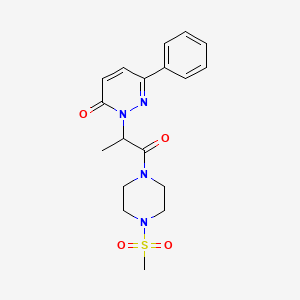


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
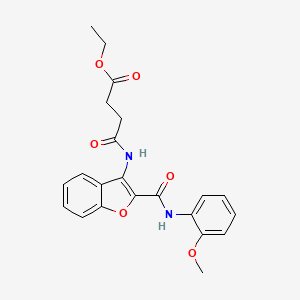
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)
